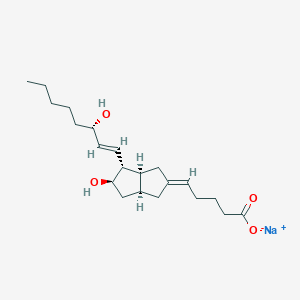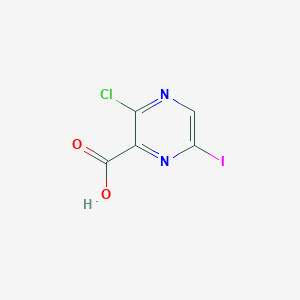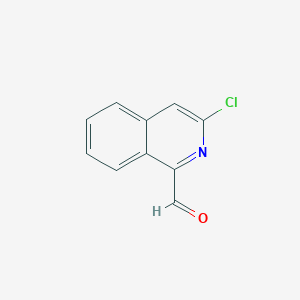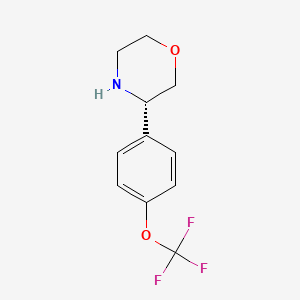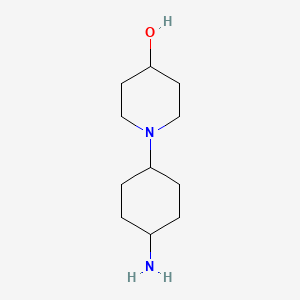
1-(4-Aminocyclohexyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminocyclohexyl)piperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including medical, environmental, and industrial research. The compound is known for its unique structure, which includes a piperidine ring and an aminocyclohexyl group.
Preparation Methods
The synthesis of 1-(4-Aminocyclohexyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of a precursor compound, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
1-(4-Aminocyclohexyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(4-Aminocyclohexyl)piperidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent for various diseases, including HIV . In medicine, the compound has shown promise as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other piperidine derivatives .
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells . This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .
Comparison with Similar Compounds
1-(4-Aminocyclohexyl)piperidin-4-ol can be compared with other similar compounds, such as piperidin-4-ol derivatives and other CCR5 antagonists . Some similar compounds include maraviroc, a well-known CCR5 antagonist used in the treatment of HIV-1 infections . Compared to these compounds, this compound has unique structural features that may contribute to its distinct pharmacological properties . The presence of the aminocyclohexyl group, for example, may enhance its binding affinity and selectivity for the CCR5 receptor .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(4-aminocyclohexyl)piperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h9-11,14H,1-8,12H2 |
InChI Key |
VOBPNDPHDKQZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
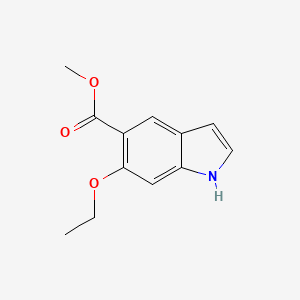
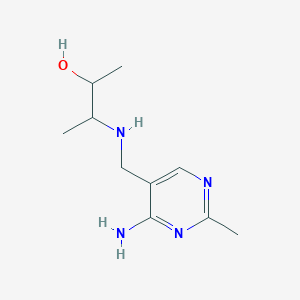
![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
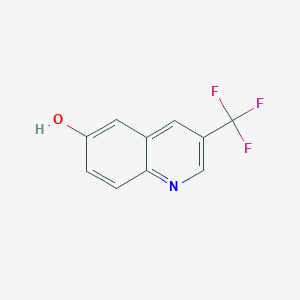
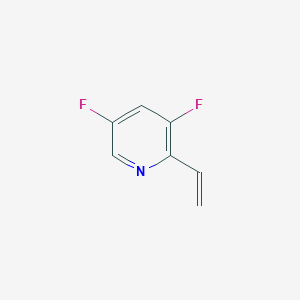
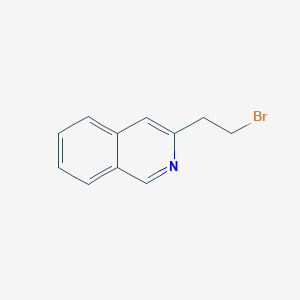
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
